4-Nitrophenyl palmitate

概述

描述

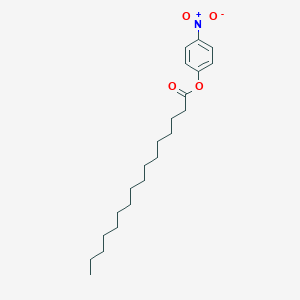

4-Nitrophenyl Palmitate is an ester derived from the condensation of palmitic acid and 4-nitrophenol. It is commonly used as a substrate in enzymatic assays to measure lipase activity due to its ability to produce a measurable yellow product, 4-nitrophenol, upon hydrolysis .

准备方法

4-硝基苯棕榈酸酯可以通过棕榈酸与 4-硝基苯酚的酯化反应合成。该反应通常涉及使用脱水剂(例如二环己基碳二亚胺 (DCC))以促进酯键的形成。 该反应在无水条件下进行,以防止酯的水解 .

化学反应分析

4-硝基苯棕榈酸酯主要经历由脂肪酶催化的水解反应。水解导致生成 4-硝基苯酚和棕榈酸。 该反应通常用于分光光度法分析以测量脂肪酶活性,因为 4-硝基苯酚的释放可以通过其在 410 nm 处的吸光度进行定量 .

科学研究应用

Enzyme Activity Assays

Lipase and Esterase Activity Measurement

4-Nitrophenyl palmitate serves as a chromogenic substrate for measuring the activity of lipases and esterases. When hydrolyzed by these enzymes, it releases 4-nitrophenol, which can be quantified spectrophotometrically. This property allows researchers to assess enzyme kinetics effectively.

- Case Study : A study evaluated the hydrolysis of pNPP by various lipases, demonstrating that porcine pancreatic lipase (PPL) exhibited significant activity with this substrate. The assay conditions were optimized to enhance sensitivity and reproducibility, confirming the utility of pNPP in enzyme assays .

Characterization of Enzymatic Properties

Substrate Specificity Studies

Researchers utilize this compound to characterize the specificity and efficiency of different lipases. Its lipophilic nature makes it an ideal candidate for studying enzymes that act on fatty acid esters.

- Experimental Findings : In comparative studies, lipoprotein lipase (LPL) showed higher catalytic efficiency with this compound than with shorter-chain analogs like 4-nitrophenyl acetate. This observation aligns with the enzyme's preference for substrates with longer fatty acid chains .

Biochemical Research Applications

Metabolic Studies

The compound is also employed in metabolic research to understand lipid metabolism and the role of specific enzymes in fat digestion and absorption.

- Research Insight : A study investigated the effects of various inhibitors on porcine pancreatic lipase using pNPP as a substrate, leading to insights into potential therapeutic targets for obesity treatment .

Development of Lipase Inhibitors

Screening for Inhibitory Compounds

this compound is instrumental in screening assays for potential lipase inhibitors, which are critical in developing weight management drugs.

- Application Example : The assay conditions were standardized to evaluate the inhibitory effects of compounds on lipase activity using pNPP, facilitating the identification of novel inhibitors .

Industrial Applications

Biocatalysis in Biotechnology

In industrial biotechnology, this compound is used to optimize biocatalytic processes involving lipases for applications such as biodiesel production and food processing.

- Industrial Relevance : The substrate's characteristics allow for efficient enzyme immobilization techniques, enhancing stability and reusability in industrial applications .

Data Tables

| Application Area | Details |

|---|---|

| Enzyme Activity Assays | Used to quantify activity of lipases/esterases via spectrophotometric measurement |

| Characterization Studies | Evaluates enzyme specificity and efficiency with various substrates |

| Metabolic Research | Investigates lipid metabolism and enzyme roles in digestion |

| Lipase Inhibitor Development | Standardized assays for screening potential inhibitors |

| Industrial Biotechnology | Optimizes biocatalytic processes for biodiesel production and food processing |

作用机制

4-硝基苯棕榈酸酯的作用机制涉及其被脂肪酶水解。该酶与该化合物的酯键结合,促进其断裂并导致 4-硝基苯酚和棕榈酸的释放。 4-硝基苯酚的黄色使分光光度法测量变得容易,使其成为酶促分析中宝贵的工具 .

相似化合物的比较

4-硝基苯棕榈酸酯类似于其他硝基苯酯,例如 4-硝基苯乙酸酯和 4-硝基苯丁酸酯。其长链脂肪酸部分(棕榈酸酯)使其更适合研究作用于长链脂肪酸的脂肪酶。 这与短链硝基苯酯不同,短链硝基苯酯可能更适合研究具有不同底物特异性的酯酶 .

参考文献

生物活性

4-Nitrophenyl palmitate (pNPP) is a synthetic compound widely used as a substrate in biochemical assays, particularly for studying lipase and esterase activities. Its lipophilic nature makes it an ideal candidate for evaluating enzyme kinetics and inhibition, especially in the context of digestive enzymes. This article explores the biological activity of this compound, focusing on its hydrolysis by various enzymes, its applications in drug development, and notable research findings.

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO4 |

| Molecular Weight | 377.525 g/mol |

| Solubility | Insoluble in water; soluble in CHCl3 |

| CAS Number | 1492-30-4 |

| IUPAC Name | (4-nitrophenyl) hexadecanoate |

Enzymatic Hydrolysis

The hydrolysis of this compound is primarily catalyzed by lipases and esterases. The reaction produces 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. Several studies have demonstrated the substrate's effectiveness in evaluating enzyme activity under various conditions.

Key Findings from Research Studies

- Hydrolysis Rates : Research indicates that the hydrolysis of pNPP varies significantly among different enzymes. For instance, lipoprotein lipase (LPL) and lysophosphatidylcholine (LPC) showed higher catalytic activities compared to phospholipases when using pNPP as a substrate. LPC, in particular, exhibited a hyperbolic response curve, indicating a strong preference for this substrate over others like 4-nitrophenyl acetate .

- Impact of Experimental Conditions : A study focused on optimizing assay conditions for pancreatic lipase inhibitors found that factors such as temperature, emulsifiers (e.g., sodium deoxycholate), and organic co-solvents significantly influence enzyme activity. These conditions are critical for accurately assessing lipase inhibition, which is relevant in obesity drug development .

- Comparative Enzyme Activity : In comparative studies, LPC demonstrated superior activity with pNPP compared to other substrates, highlighting its specificity for long-chain fatty acid esters. This specificity is crucial for understanding lipid metabolism and designing targeted therapies .

Applications in Drug Development

This compound is not only a valuable tool for enzyme kinetics but also plays a role in drug discovery, particularly for obesity treatments targeting pancreatic lipase. By assessing the inhibitory effects of various compounds on lipase activity using pNPP, researchers can identify potential therapeutic agents that modulate fat absorption.

Case Studies

- Inhibition Studies : In vitro studies utilizing pNPP have been instrumental in screening potential pancreatic lipase inhibitors. For example, the addition of specific compounds to the assay revealed varying degrees of inhibition, providing insights into their mechanisms of action against obesity-related pathways .

- Enzyme Characterization : Characterization of porcine pancreatic lipase using pNPP has led to standardized protocols that enhance reproducibility across laboratories. Such standardization is vital for advancing research in metabolic disorders and developing effective treatments .

属性

IUPAC Name |

(4-nitrophenyl) hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-18-16-20(17-19-21)23(25)26/h16-19H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZSQWIWCANHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164193 | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-30-4 | |

| Record name | p-Nitrophenyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。